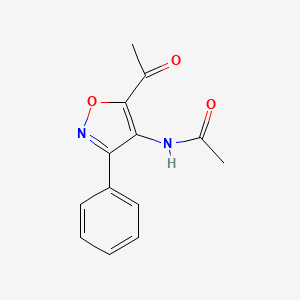![molecular formula C23H16N4O4S B11048499 N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide](/img/structure/B11048499.png)
N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-Pyrimidinylsulfamoyl)phényl]dibenzo[B,D]furanne-4-carboxamide est un composé organique complexe connu pour ses diverses applications en recherche scientifique. Ce composé présente un noyau dibenzo[b,d]furanne, qui est un système aromatique fusionné, et un groupe pyrimidinylsulfamoyle, qui contribue à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[4-(2-Pyrimidinylsulfamoyl)phényl]dibenzo[B,D]furanne-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du noyau dibenzo[b,d]furanne, suivie de l'introduction du groupe carboxamide. Le groupe pyrimidinylsulfamoyle est ensuite attaché par une série de réactions de substitution. Les réactifs clés incluent souvent des dérivés de la pyrimidine, des chlorures de sulfonyle et des amines, avec des conditions réactionnelles impliquant des catalyseurs, des solvants et des températures contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'optimisation des conditions réactionnelles, telles que la température, la pression et l'utilisation de réacteurs à flux continu, peut améliorer le rendement et la pureté. Les méthodes industrielles se concentrent également sur la rentabilité et la capacité de production, garantissant que le composé peut être produit en quantités suffisantes pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
N-[4-(2-Pyrimidinylsulfamoyl)phényl]dibenzo[B,D]furanne-4-carboxamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les cycles aromatiques ou le groupe sulfamoyle.
Réduction : Cible généralement le groupe carboxamide, le convertissant potentiellement en une amine.
Substitution : Implique généralement les cycles aromatiques, où la substitution électrophile ou nucléophile peut introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Réactifs de substitution : Halogènes, chlorures de sulfonyle, amines.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant la polyvalence du composé.
Applications de la recherche scientifique
N-[4-(2-Pyrimidinylsulfamoyl)phényl]dibenzo[B,D]furanne-4-carboxamide a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique ou ligand dans les essais biochimiques.
Médecine : Exploré pour son potentiel thérapeutique, en particulier pour cibler des voies biologiques spécifiques.
Industrie : Utilisé dans le développement de matériaux de pointe et comme précurseur dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme par lequel N-[4-(2-Pyrimidinylsulfamoyl)phényl]dibenzo[B,D]furanne-4-carboxamide exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe pyrimidinylsulfamoyle peut imiter les substrats naturels, permettant au composé d'inhiber l'activité enzymatique ou de moduler la fonction du récepteur. Cette interaction implique souvent la liaison au site actif ou aux sites allostériques, modifiant l'activité de la cible et les voies de signalisation en aval.
Applications De Recherche Scientifique
N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidinylsulfamoyl group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves binding to the active site or allosteric sites, altering the target’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[4-(2-Pyrimidinylsulfamoyl)phényl]benzamide
- 4-Méthoxy-N-[4-(2-pyrimidinylsulfamoyl)phényl]benzamide
Unicité
Comparé aux composés similaires, N-[4-(2-Pyrimidinylsulfamoyl)phényl]dibenzo[B,D]furanne-4-carboxamide se distingue par son noyau dibenzo[b,d]furanne, qui fournit une stabilité aromatique supplémentaire et un potentiel pour diverses modifications chimiques. Cette caractéristique structurelle améliore son affinité de liaison et sa spécificité pour certaines cibles biologiques, ce qui en fait un composé précieux dans la recherche et le développement.
Propriétés
Formule moléculaire |
C23H16N4O4S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]dibenzofuran-4-carboxamide |
InChI |
InChI=1S/C23H16N4O4S/c28-22(19-7-3-6-18-17-5-1-2-8-20(17)31-21(18)19)26-15-9-11-16(12-10-15)32(29,30)27-23-24-13-4-14-25-23/h1-14H,(H,26,28)(H,24,25,27) |
Clé InChI |
USIQBZCQDKDVJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(2-aminophenyl)sulfanyl]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11048419.png)
![methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11048423.png)
![4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-[(E)-2-phenylethenyl]benzene-1,2-dicarbonitrile](/img/structure/B11048430.png)

![12-(4-methoxyphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one](/img/structure/B11048443.png)

![3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048469.png)
![6-(3-Bromo-4-fluorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048477.png)
![3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11048489.png)
![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11048491.png)
![6-Methoxy-2-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048498.png)
![5-benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11048507.png)
![1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048509.png)
![1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048515.png)
